(Butane-1,2-diyl)bis(diphenylphosphane)
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Overview
Description
1,2-Bis(diphenylphosphino)butane is an organophosphorus compound with the chemical formula (C6H5)2P(CH2)4P(C6H5)2 . It is a white solid that is soluble in organic solvents and is less commonly used in coordination chemistry compared to other diphosphine ligands . This compound is known for its role as a ligand in various catalytic reactions, particularly in organometallic chemistry .
Preparation Methods
1,2-Bis(diphenylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiisopropylphosphine with a suitable backbone linker . Another method includes the addition of secondary phosphines to vinylphosphines . Industrial production methods often involve the use of dilithiated reagents and chlorophosphines .
Chemical Reactions Analysis
1,2-Bis(diphenylphosphino)butane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving transition metals.
Common Reagents and Conditions: Typical reagents include palladium(0) and nickel(0) complexes, and common conditions involve organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions are often coordination complexes that are used in catalytic processes.
Scientific Research Applications
1,2-Bis(diphenylphosphino)butane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2-bis(diphenylphosphino)butane exerts its effects involves its ability to act as a bidentate ligand, forming stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation . The molecular targets and pathways involved include the coordination sites on the metal centers, which are crucial for the catalytic activity .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)butane can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: This compound has a shorter backbone and different electronic properties.
Bis(diphenylphosphino)methane: It forms a four-membered ring with metal centers, promoting the formation of bimetallic complexes.
1,3-Bis(diphenylphosphino)propane: This compound has a different backbone length, affecting its coordination geometry and catalytic behavior.
1,2-Bis(diphenylphosphino)butane is unique due to its specific backbone length and electronic properties, which make it suitable for certain catalytic applications that other diphosphines may not be as effective in .
Properties
CAS No. |
78601-25-9 |
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Molecular Formula |
C28H28P2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-diphenylphosphanylbutan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C28H28P2/c1-2-24(30(27-19-11-5-12-20-27)28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-22,24H,2,23H2,1H3 |
InChI Key |
JJRYTJCOOYOVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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